Acetic acid, trifluoro-, o-ethylphenyl ester

Description

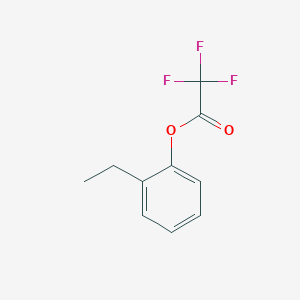

Acetic acid, trifluoro-, o-ethylphenyl ester (CAS: Not explicitly provided in evidence), also known as o-ethylphenyl trifluoroacetate, is a fluorinated aromatic ester derived from trifluoroacetic acid (TFA) and o-ethylphenol. Its structure features a trifluoroacetyl group (-COCF₃) attached to an ortho-substituted ethylphenyl moiety. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the trifluoromethyl group, which enhances reactivity in nucleophilic substitution and hydrolysis reactions.

Properties

IUPAC Name |

(2-ethylphenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-7-5-3-4-6-8(7)15-9(14)10(11,12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPCYMVZHCVQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals. Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects through its trifluoroacetyl group, which can interact with various molecular targets. The exact mechanism depends on the specific application, but it often involves the formation of covalent bonds with nucleophilic sites in biological molecules or chemical intermediates.

Molecular Targets and Pathways Involved:

Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

Metabolic Pathways: It can interfere with metabolic pathways by reacting with key intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The trifluoroacetyl group distinguishes this compound from non-fluorinated analogs (e.g., acetic acid, o-ethylphenyl ester). The strong electron-withdrawing effect of the -CF₃ group increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to acetyl esters. For example:

- Hydrolysis Rates : Trifluoroacetates hydrolyze ~10⁴–10⁵ times faster than their acetic acid counterparts due to enhanced carbonyl polarization .

Physical Properties

Key physical properties of related esters are summarized below:

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Acetic acid, trifluoro-, o-ethylphenyl ester | C₁₀H₉F₃O₂ | 224.17 (calc.) | ~180–200 (est.) | <25 | Organic solvents |

| Phenyl trifluoroacetate | C₈H₅F₃O₂ | 190.12 | 142–144 | – | Ether, CH₂Cl₂ |

| t-Butyl trifluoroacetate | C₆H₉F₃O₂ | 170.13 | 97–99 | – | Hydrophobic solvents |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 61–63 | – | Polar aprotic |

Notes:

- The ortho-ethyl group in o-ethylphenyl trifluoroacetate increases molecular weight and steric bulk compared to phenyl trifluoroacetate, reducing volatility.

- t-Butyl trifluoroacetate exhibits lower boiling points due to reduced aromaticity and weaker intermolecular forces .

Chemical Reactivity and Stability

- Hydrolysis: Trifluoroacetates undergo rapid hydrolysis in aqueous basic conditions to yield TFA and the corresponding phenol. For example, phenyl trifluoroacetate hydrolyzes 10³ times faster than phenyl acetate under identical conditions .

- H-D Exchange : Tertiary esters (e.g., t-butyl trifluoroacetate) exhibit faster H-D exchange rates with deuterated TFA than primary or secondary esters due to carbocation stabilization .

- Thermal Stability : Aromatic trifluoroacetates (e.g., o-ethylphenyl ester) are more thermally stable than aliphatic analogs, decomposing above 200°C .

Biological Activity

Acetic acid, trifluoro-, o-ethylphenyl ester (CAS Number: 31083-13-3) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula of this compound is C12H10F3O2. The presence of the trifluoromethyl group significantly influences its chemical behavior and interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

- Antitumor Properties : Preliminary investigations suggest that this compound may possess antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the mechanisms involved .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment .

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins or enzymes, thereby modulating their activity. This property could be pivotal in developing drugs targeting specific pathways in disease processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of this compound. The results indicated a significant reduction in bacterial counts when treated with the compound at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Antitumor Activity

In another investigation focusing on cancer therapy, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results showed that at concentrations ranging from 10 µM to 100 µM, the compound inhibited cell viability by up to 70%, suggesting strong antitumor potential .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.